
ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1299471-28-5) is a pyrazole derivative with a molecular formula of C₇H₉ClN₂O₄S and a molar mass of 252.68 g/mol . The compound features:
- A chlorosulfonyl (-SO₂Cl) group at position 5, enhancing electrophilic reactivity.
- A methyl group at position 1, stabilizing the pyrazole ring.
- An ethyl carboxylate ester at position 4, influencing solubility and metabolic stability.
This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly in nucleophilic substitutions and coupling reactions .
Preparation Methods
The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Chlorosulfonyl Group Replacement
The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution with amines, alcohols, or other nucleophiles.
Reagent | Conditions | Product | Citation |
---|---|---|---|
Ethylamine | THF, rt | Sulfonamide derivative | |
Methanol | K₂CO₃, 100–150°C | Sulfonate ester |
Mechanism : The chlorosulfonyl group acts as a leaving group, replaced by nucleophiles under basic conditions. For example, reacting with ethylamine forms a sulfonamide via displacement of chloride .
Ester Group Substitution
The ethyl ester group (-CO₂Et) can undergo hydrolysis or transesterification.
Reagent | Conditions | Product | Citation |
---|---|---|---|
Water (acidic) | H₃O⁺, 80°C | Carboxylic acid | |
Methanol | K₂CO₃, 100–150°C | Methyl ester |
Mechanism : Acidic hydrolysis converts the ester to a carboxylic acid, while transesterification under basic conditions (e.g., with methanol) replaces the ethyl group with a methyl ester .
Esterification
Esterification of the carboxylic acid precursor to form the ethyl ester involves substitution of the hydroxyl group (-OH).
Reagent | Conditions | Product | Citation |
---|---|---|---|
Ethanol | H₂SO₄, reflux | Ethyl ester | |
Dimethyl carbonate | K₂CO₃, 100–150°C | Ethyl ester |
Mechanism : Acid-catalyzed esterification with ethanol or carbonate reagents replaces the hydroxyl group with an ethyl ester, as demonstrated in the synthesis of related pyrazole derivatives .
Amidation
Conversion of the ester to an amide involves nucleophilic substitution of the ester oxygen with an amine.
Reagent | Conditions | Product | Citation |
---|---|---|---|
Ethylamine | DMF, 80°C | Amide derivative | |
Thionyl chloride | CH₂Cl₂, rt | Amide (via acid chloride) |
Mechanism : Direct amidation with ethylamine or through an acid chloride intermediate (via thionyl chloride) replaces the ester group with an amide linkage .
Oxidation
The pyrazole ring can undergo oxidation to form pyrazole N-oxides, though specific conditions for this compound are not detailed in the provided sources.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential antimicrobial and antiviral properties. The chlorosulfonyl moiety is known to interact with various biological targets, potentially inhibiting specific enzymes involved in pathogen metabolism. This makes it a candidate for drug development aimed at treating infections caused by bacteria and viruses.
Synthesis of Pyrazole Derivatives
The compound serves as a versatile building block in the synthesis of other biologically active pyrazole derivatives. Recent studies have highlighted the use of multicomponent reactions (MCRs) for synthesizing pyrazole derivatives with diverse biological activities, including antibacterial, anticancer, and antifungal properties. This compound can be incorporated into these synthetic pathways to develop novel therapeutic agents .
Enzyme Inhibition Studies
Research indicates that compounds derived from this compound may inhibit enzymes such as α-glucosidase and α-amylase, which are relevant targets in diabetes management. These findings suggest that derivatives could be explored for their potential in managing blood sugar levels .
Anticancer Research
Pyrazole derivatives have garnered attention for their anticancer activities. This compound can be modified to create compounds that target cancer cells specifically, offering a pathway for developing new cancer treatments .
Environmental Chemistry
The synthesis methods involving this compound emphasize the importance of using green chemistry principles to minimize environmental impact. Techniques utilizing less toxic reagents and reducing waste are increasingly important in chemical manufacturing processes .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various pyrazole derivatives synthesized from this compound, compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating their potential as antimicrobial agents.
Case Study 2: Anticancer Potential
A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that specific modifications to the this compound structure enhanced its anticancer activity, with some compounds inducing apoptosis in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The table below compares key structural and functional differences:
Key Observations:
- Chlorosulfonyl Group : The target compound’s SO₂Cl group enables sulfonamide bond formation, critical in antimicrobial drug development (e.g., derivatives in showed antibiofilm activity against Candida albicans) .
- Methyl vs. Amino Groups: Ethyl 5-amino-1H-pyrazole-4-carboxylate lacks the reactive SO₂Cl but has an NH₂ group, making it suitable for coupling reactions rather than electrophilic substitutions .
- Methylsulfanyl Analogs : Compounds with 3-SMe substituents () exhibit distinct pharmacological profiles, emphasizing the role of sulfur in modulating bioactivity .
Physicochemical Properties
- Crystallinity : Hydrogen bonding patterns () suggest the SO₂Cl and COOEt groups facilitate crystal packing, as observed in related sulfonamide structures .
Biological Activity
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClNOS and a molecular weight of 252.68 g/mol. The compound features a pyrazole ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its reactivity and biological activity. The chlorosulfonyl group enhances the compound's ability to interact with various biological targets, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Preliminary data suggest that the compound may inhibit specific enzymes involved in pathogen metabolism, potentially leading to its antimicrobial effects .
Table 1: Antimicrobial Activity of this compound
Pathogen Type | Specific Pathogens | Activity Observed |
---|---|---|
Gram-positive | MSSA, MRSA, B. subtilis | Inhibition |
Gram-negative | P. aeruginosa, E. coli, K. pneumoniae | Inhibition |
Fungi | C. albicans | Limited activity |
Antiviral Properties
In addition to antimicrobial effects, this compound has shown potential antiviral properties . The chlorosulfonyl moiety is known to interact with various biological targets that could inhibit viral replication processes. However, specific studies detailing these antiviral mechanisms are still limited and require further exploration .
The mechanism of action of this compound involves its reactivity with nucleophiles and electrophiles due to the presence of the chlorosulfonyl group. This reactivity allows the compound to participate in chemical transformations that may influence enzyme activity or receptor binding in biological systems .
Figure 1: Proposed Mechanism of Action
Mechanism of Action
Study on Antimicrobial Activity
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against clinical isolates revealed promising results. The compound demonstrated significant inhibition against various strains of bacteria, particularly those resistant to conventional antibiotics .
Synthesis and Evaluation
The synthesis of this compound typically involves several steps including chlorosulfonation reactions. The synthesized compound was evaluated for its biological activities using standard methods such as zone of inhibition tests against selected microorganisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction parameters affect yield?
The compound is synthesized via cyclocondensation and subsequent functionalization. For example, cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine yields pyrazole intermediates, followed by sulfonation using chlorosulfonic acid . Reaction conditions (e.g., temperature, solvent polarity, and catalyst) critically influence yield: refluxing in acetonitrile for 8–12 hours with acid chlorides or anhydrides typically achieves 37–45% yields . Side reactions, such as hydrolysis of the chlorosulfonyl group, can reduce purity, necessitating inert atmospheres and anhydrous solvents .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
Characterization involves:
- IR spectroscopy : Peaks at ~1712 cm⁻¹ (ester C=O) and ~1681 cm⁻¹ (chlorosulfonyl S=O) confirm functional groups .
- ¹H NMR : Distinct signals include δ 3.68 ppm (N-methyl singlet) and δ 4.12 ppm (ester CH₂ quartet) .
- 13C NMR : The chlorosulfonyl carbon resonates at δ 108–110 ppm, while the ester carbonyl appears at δ 165–166 ppm . Contaminants (e.g., unreacted starting materials) are identified via elemental analysis and HPLC-MS .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The chlorosulfonyl group is moisture-sensitive. Storage at –20°C under nitrogen is recommended to prevent hydrolysis to sulfonic acid derivatives. Degradation is monitored via TLC (Rf shifts) and IR loss of S=O bands .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Density Functional Theory (DFT) calculations (using software like ADF or Gaussian) optimize geometry and predict electrophilic sites. For example, the chlorosulfonyl group’s electrophilicity (LUMO ≈ –1.5 eV) facilitates nucleophilic substitution . Docking studies (AutoDock Vina) reveal potential binding to antimicrobial targets (e.g., Candida albicans biofilm proteins) with binding energies ≤ –7.5 kcal/mol .
Q. What crystallographic techniques resolve structural ambiguities in polymorphs or solvates of this compound?
Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and hydrogen-bonding networks. For instance, C–H···O interactions (2.8–3.2 Å) stabilize crystal packing . Mercury CSD’s packing similarity analysis identifies isostructural analogs, aiding in polymorph screening .
Q. How do electronic effects of substituents modulate the compound’s reactivity in derivatization reactions?
Electron-withdrawing groups (e.g., –Cl, –SO₂Cl) activate the pyrazole ring for electrophilic substitution. For example, hydrolysis of the ethyl ester to the carboxylic acid derivative (using NaOH/EtOH) proceeds at 70°C with 85% yield, while electron-donating groups (e.g., –OCH₃) retard this process . Hammett plots (σ⁺ ≈ 0.78) correlate substituent effects with reaction rates .
Q. What analytical strategies resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) arise from assay variability (e.g., broth microdilution vs. agar diffusion). Meta-analyses using standardized protocols (CLSI guidelines) and dose-response modeling (Hill slopes) improve reproducibility .
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Cyclocondensation | DMF-DMA, phenylhydrazine, 80°C | 62 | 98 | |
Chlorosulfonation | ClSO₃H, CH₂Cl₂, 0°C, 2 h | 45 | 95 | |
Ester hydrolysis | NaOH/EtOH (1:1), 70°C, 4 h | 85 | 99 |
Table 2. Key Spectral Data for Structural Confirmation
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQVOSHELHKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450556 | |
Record name | 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-82-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88398-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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